molecular formula C9H8FN3O B1323452 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine CAS No. 828911-26-8

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1323452
M. Wt: 193.18 g/mol
InChI Key: YZCYIPLTOREIPI-UHFFFAOYSA-N
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Description

The compound "5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine" is a fluorinated heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom on the benzyl group can influence the physical and chemical properties of the molecule, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of fluorinated 1,3,4-oxadiazoles can be achieved through photochemical methods as described in the literature. For instance, a photochemical methodology for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported, which involves the irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of nitrogen nucleophiles . This process follows a fragmentation pattern with the extrusion of acetonitrile and the formation of a counterpart fragment captured by the nitrogen nucleophile. Additionally, a novel method for synthesizing 1,2,4-oxadiazol-5-ones has been elaborated, which uses an acylation reaction of amidoximes with pentafluorobenzoyl chloride followed by spontaneous C—C bond breaking . These methods could potentially be adapted for the synthesis of "5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine."

Molecular Structure Analysis

The molecular structure of fluorinated 1,3,4-oxadiazoles has been characterized using various spectroscopic techniques. For example, novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were characterized by 1H NMR, MS, and 13C NMR spectroscopy . X-ray analysis of related compounds has confirmed the proposed structures and provided insights into the crystal packing of these fluorinated five-membered heterocycles .

Chemical Reactions Analysis

The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been investigated, revealing that the primary photolytic intermediate can follow two distinct pathways: a ring contraction-ring expansion photoisomerization route or the formation of 5-perfluoroalkyl-1,2,4-triazoles through the intervention of an internal nucleophile . These findings suggest that "5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine" may also undergo similar photochemical reactions, which could be exploited for the synthesis of related heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated 1,3,4-oxadiazoles are influenced by the presence of fluorine atoms, which can increase the compound's lipophilicity and stability, potentially affecting its biological activity. The specific properties of "5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine" would need to be determined experimentally, but the literature suggests that such compounds may exhibit high cytotoxicity against certain cancer cell lines, as seen with related compounds .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated significant antimicrobial and antioxidant activities. A study synthesized various derivatives, including those with oxadiazole rings, and tested their effectiveness against different bacterial strains and their antioxidant capacity. Notably, certain derivatives showed remarkable ABTS and DPPH scavenging activities and were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives, including those with a phenoxyfluorophenyl group, have been synthesized and tested for their insecticidal activity. These compounds, including 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine, exhibited low insecticidal activity against certain crop pests, suggesting potential use in agricultural pest management (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).

Xanthine Oxidase Inhibitory Activity

Research on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, including those derived from 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine, revealed their potential as xanthine oxidase inhibitors. These compounds could have applications in the treatment of diseases like gout, where xanthine oxidase plays a role (Qi, You, Wang, & Zhang, 2015).

Anticancer Activity

A study focusing on novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, a related compound, showed significant in vitro anticancer activity against various human cancer cell lines. This suggests that derivatives of 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine might also have potential anticancer applications (Vinayak, Sudha, & Lalita, 2017).

DNA Binding Study

Fatty acid derivatives of 1,3,4-oxadiazole, including 5-(pentadecyl)-N-propenyl-1,3,4-oxadiazol-2-amine, were synthesized and their DNA binding affinity was studied. This research indicates the potential of 1,3,4-oxadiazole derivatives in DNA interaction studies, which could have implications in drug design and molecular biology (Hassan & Rauf, 2016).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCYIPLTOREIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620088
Record name 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

CAS RN

828911-26-8
Record name 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid BrCN 13.37 g (130 mmol, 1.1 eq.) was added in one portion into ice-cooled slurry of (4-Fluoro-phenyl)-acetic acid hydrazide (19.85 g, 118 mmol) and KHCO3 14.77 g (147.5 mmol, 1.25 eq.) in MeOH (150 mL) in a 1L flask. (Followed by MeOH 10 mL to wash the funnel). The mixture was stirred on ice bath at 0-5° C. for 2 hours in a loose-capped flask, then the bath allowed to melt gradually and then the mixture was stirred at 5 to 20° C. overnight (17 hrs). The reaction mixture was diluted with water (200 mL), stirred for 1 hour in an open flask, then cooled on ice bath. The precipitate was collected by filtration, washed with water and dried on highvac. [1st fraction]The supernatants were concentrated on rotavap form warm (40° C.) water bath to remove all MeOH and some water. The obtained slurry was cooled to room temperature, the precipitate was collected by filtration, washed with water and dried on highvac. [2nd fraction]. Combined yield: 20.836 g (91.5%) of a white crystalline solid.
Name
Quantity
13.37 g
Type
reactant
Reaction Step One
Quantity
19.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
14.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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